[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the oxadiazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Oxadiazole derivatives, to which this compound belongs, have been known to interact with a wide range of targets depending on their specific structure .
Mode of Action
Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The specific interactions of this compound with its targets would depend on the exact nature of these targets.
Biochemical Pathways
Oxadiazole derivatives have been known to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of this compound.
Result of Action
Oxadiazole derivatives have shown a wide range of applications, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
Action Environment
The stability and efficacy of oxadiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-chlorobenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
[3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid]: This compound shares the chlorophenyl group but differs in the rest of its structure.
[5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine]: Another oxadiazole derivative with a different substituent on the benzene ring.
Uniqueness
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMFKHRKUSNPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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